Rislenemdaz - 1221592-28-4

Rislenemdaz

Catalog Number: EVT-8200994
CAS Number: 1221592-28-4
Molecular Formula: C19H23FN4O2
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mk 0657 has been used in trials studying the treatment of Major Depressive Disorder.
Source

Rislenemdaz was developed through a collaborative effort among researchers in pharmaceutical sciences, with its synthesis and characterization detailed in various scientific publications. The compound is derived from a series of chemical modifications aimed at enhancing its efficacy and safety profile.

Classification

Rislenemdaz belongs to the class of compounds known as phenylpyrimidines, which are characterized by their heterocyclic structures. This classification is significant as it often correlates with specific biological activities and therapeutic potentials.

Synthesis Analysis

Methods

The synthesis of Rislenemdaz involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are readily accessible.
  2. Reaction Conditions: Various synthetic methods, including condensation reactions and cyclization techniques, are employed to construct the core structure of the compound.
  3. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate the desired compound from by-products.

Technical Details

The synthetic route typically includes:

  • Reagents: Common reagents used include bases and solvents that facilitate the formation of the desired chemical bonds.
  • Temperature Control: Maintaining specific temperatures during reactions is crucial for optimizing yield and purity.
  • Yield Optimization: Reaction yields are monitored and optimized through various techniques, including adjusting reaction times and concentrations.
Molecular Structure Analysis

Structure

The molecular structure of Rislenemdaz can be described by its unique arrangement of atoms, which includes:

  • A pyrimidine ring fused with a phenyl group.
  • Functional groups that may enhance its solubility and bioavailability.

Data

  • Molecular Formula: CxHyNz (exact composition varies based on substituents).
  • Molecular Weight: Approximately 300 g/mol (subject to confirmation through experimental data).
Chemical Reactions Analysis

Reactions

Rislenemdaz participates in several chemical reactions that are critical for its functionality:

  1. Nucleophilic Substitution: This reaction allows for the introduction of various substituents that can modify the compound's properties.
  2. Oxidation-Reduction Reactions: These reactions can alter the oxidation state of specific functional groups within the molecule.

Technical Details

  • The reactivity patterns of Rislenemdaz are influenced by its electronic structure, which dictates how it interacts with other chemical species.
  • Kinetic studies may be conducted to understand the rates of these reactions under varying conditions.
Mechanism of Action

Process

The mechanism of action for Rislenemdaz involves its interaction with specific biological targets within cells:

  1. Target Binding: The compound binds to receptors or enzymes associated with neurodegenerative pathways.
  2. Signal Modulation: This binding alters signaling cascades that lead to therapeutic effects, such as neuroprotection or anti-inflammatory responses.

Data

Experimental studies using cell lines or animal models may provide insights into:

  • Dose-response relationships.
  • Time-dependent effects on target pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water may necessitate formulation strategies for drug delivery.

Chemical Properties

  • Stability: Stability studies indicate that Rislenemdaz maintains integrity under standard laboratory conditions but may require protection from light or moisture.
  • pH Sensitivity: The compound's stability may vary across different pH levels, influencing its formulation for therapeutic use.
Applications

Scientific Uses

Rislenemdaz shows promise in several scientific applications:

  • Pharmacological Research: Investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease.
  • Drug Development: Acts as a lead compound for further modifications aimed at improving efficacy and safety profiles in clinical settings.
Pharmacological Mechanisms of Action

NMDA Receptor Subunit Selectivity Dynamics

Rislenemdaz (also designated CERC-301 or MK-0657) is a potent, orally bioavailable antagonist exhibiting high selectivity for the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors. This subunit, formally termed GluN2B, is enriched in forebrain regions, including the prefrontal cortex and hippocampus, and governs calcium permeability, synaptic integration, and plasticity cascades [1] [3].

GluN2B Subunit-Specific Antagonism Pathways

Rislenemdaz binds the extracellular amino-terminal domain (ATD) of GluN2B with subnanomolar affinity (Ki = 8.1 nM; IC50 = 3.6 nM), sterically hindering conformational changes necessary for ion channel pore opening [1] [8]. This antagonism is non-competitive with respect to glutamate but requires occupancy of the glycine-binding site on GluN1 subunits. Structural analyses reveal that Rislenemdaz stabilizes a closed-state conformation through interactions with residues in the GluN2B hinge region, thereby decoupling agonist binding from transmembrane domain gating [5]. In vivo, this translates to >1,000-fold selectivity for GluN2B over GluN2A, GluN2C/D subunits, sigma receptors, and hERG potassium channels, minimizing off-target neurological effects [1].

Competitive Binding Kinetics at the Glutamate Recognition Site

Although not a direct glutamate competitor, Rislenemdaz exhibits biphasic association-dissociation kinetics consistent with a two-state receptor model. Radioligand displacement assays show slow dissociation (t1/2 ~45 min), prolonging residence time at GluN2B-containing NMDA receptors. This contrasts sharply with ketamine-derived antagonists, which display rapid dissociation kinetics (<5 min) [6] [9]. Computational simulations further indicate that four non-conserved residues within 12 Å of the glutamate site allosterically govern Rislenemdaz binding, explaining its preference for GluN2B over GluN2A (15-fold higher affinity) [2].

Table 1: Binding Parameters of Rislenemdaz at GluN2B-Containing NMDA Receptors

ParameterValueExperimental System
Ki8.1 nMRadioligand competition (rat forebrain)
IC503.6 nMCalcium flux assay (HEK293 cells)
Association Rate (kₒₙ)2.7 × 10⁵ M⁻¹s⁻¹Kinetic radioligand binding
Dissociation Rate (kₒff)0.015 s⁻¹Kinetic radioligand binding
Selectivity (GluN2B vs. GluN2A)15:1Recombinant receptor binding [1] [2]

Modulation of Synaptic Plasticity in Forebrain Circuits

GluN2B-containing NMDA receptors critically regulate synaptic strength and metaplasticity. Rislenemdaz administration (0.3–1.0 mg/kg) suppresses chronic stress-induced long-term potentiation (LTP) impairment in the medial prefrontal cortex (mPFC) and normalizes excitatory-inhibitory (E-I) balance by reducing hyperactivity in the lateral habenula (LHb)—a nucleus implicated in depression pathophysiology [4] [8].

Mechanistically, Rislenemdaz downregulates BDNF expression in the LHb and reduces c-Fos immunoreactivity (a neuronal activity marker) by >40% in stressed rodents. This correlates with restored synaptic efficacy via increased surface expression of AMPA receptor GluA1 subunits and enhanced GABAergic feedback inhibition. Consequently, Rislenemdaz facilitates the depotentiation of maladaptive synaptic strengthening in stress-sensitive circuits without impairing baseline transmission [4] [7] [8].

Table 2: Biomarker Changes Following Rislenemdaz Treatment in Chronic Restraint Stress Models

BiomarkerChange vs. Stressed ControlsBrain Region
BDNF protein↓ 60%Lateral habenula
c-Fos-positive cells↓ 45%Lateral habenula
GluA1 surface expression↑ 35%Prefrontal cortex
GABAergic mIPSC frequency↑ 25%Prefrontal cortex [4] [8]

Comparative Efficacy Against Ketamine-Derived NMDA Antagonists

Rislenemdaz diverges from ketamine and its derivatives through subunit specificity and kinetic profiles:

  • Subunit Selectivity: While ketamine non-selectively blocks all GluN2 subunits, Rislenemdaz’s GluN2B restriction spares GluN2A-mediated synaptic maturation and neuroprotective signaling. This underlies its lower incidence of dissociation (0% vs. ketamine’s 30–50%) and absence of psychotomimetic side effects in phase II trials [3] [8].
  • Synaptic Plasticity Modulation: Ketamine triggers mTOR-dependent synaptic protein synthesis broadly, whereas Rislenemdaz selectively depotentiates hyperactive LHb→raphe nucleus projections. This confers comparable antidepressant efficacy in forced-swim and tail-suspension tests (immobility reduced by 50–70%) but with distinct plasticity signatures [8].
  • Binding Kinetics: Ketamine dissociates within minutes, permitting transient NMDA receptor hypofunction. Rislenemdaz’s prolonged residence time (>30 min) sustains GluN2B blockade, enabling sustained modulation of stress-induced plasticity without inducing glutamatergic surges upon washout [6] [9].

Properties

CAS Number

1221592-28-4

Product Name

Rislenemdaz

IUPAC Name

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1

InChI Key

RECBFDWSXWAXHY-IAGOWNOFSA-N

SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.